Methanamine;1,3,5-trinitrobenzene Methanamine;1,3,5-trinitrobenzene
Brand Name: Vulcanchem
CAS No.: 56270-14-5
VCID: VC19610143
InChI: InChI=1S/C6H3N3O6.CH5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2/h1-3H;2H2,1H3
SMILES:
Molecular Formula: C7H8N4O6
Molecular Weight: 244.16 g/mol

Methanamine;1,3,5-trinitrobenzene

CAS No.: 56270-14-5

Cat. No.: VC19610143

Molecular Formula: C7H8N4O6

Molecular Weight: 244.16 g/mol

* For research use only. Not for human or veterinary use.

Methanamine;1,3,5-trinitrobenzene - 56270-14-5

Specification

CAS No. 56270-14-5
Molecular Formula C7H8N4O6
Molecular Weight 244.16 g/mol
IUPAC Name methanamine;1,3,5-trinitrobenzene
Standard InChI InChI=1S/C6H3N3O6.CH5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2/h1-3H;2H2,1H3
Standard InChI Key ZZOULESRGSTFOY-UHFFFAOYSA-N
Canonical SMILES CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Introduction

PropertyValueSource
CAS Number56270-14-5, 56270-15-6
Molecular FormulaC₇H₈N₄O₆
Molecular Weight244.16 g/mol
IUPAC Namemethanamine;1,3,5-trinitrobenzene
SMILESCN.C1=C(C=C(C=C1N+[O-])N+[O-])N+[O-]

The compound’s InChIKey (ZZOULESRGSTFOY-UHFFFAOYSA-N) confirms its unique structural identity, distinguishing it from similar nitroaromatics.

Chemical Properties and Structural Analysis

The molecular structure of methanamine;1,3,5-trinitrobenzene integrates a nitro-functionalized benzene ring with a methylamine group. The presence of three nitro (-NO₂) groups on the benzene ring creates significant electron-withdrawing effects, rendering the aromatic system highly electrophilic. This property facilitates interactions with electron-rich species, such as amines, which may explain the compound’s formation via charge-transfer complexes.

Physicochemical Data:

PropertyValueSource
Exact Mass244.044 g/mol
PSA (Polar Surface Area)189.50 Ų
LogP (Partition Coefficient)3.53

The high polar surface area (189.50 Ų) suggests substantial solubility in polar solvents, though experimental data on solubility and melting/boiling points remain unreported. The LogP value of 3.53 indicates moderate lipophilicity, implying potential permeability in biological membranes, though its toxicity profile is undocumented.

Synthesis and Reaction Mechanisms

While no direct synthesis methods for methanamine;1,3,5-trinitrobenzene are detailed in available literature, insights can be inferred from its components:

Synthesis of 1,3,5-Trinitrobenzene

1,3,5-Trinitrobenzene is typically synthesized via the decarboxylation of 2,4,6-trinitrobenzoic acid. Alternative routes involve nitration of benzene derivatives under controlled conditions, though this process risks uncontrolled detonation due to the compound’s explosive nature.

Methanamine Interactions

Methanamine, a primary aliphatic amine, may form coordination complexes with nitroaromatics through Lewis acid-base interactions. For example, the lone pair on methanamine’s nitrogen could engage with the electron-deficient trinitrobenzene ring, stabilizing the compound.

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